1-(3,4-Dihydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one
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Overview
Description
1-(3,4-Dihydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one is an organic compound characterized by the presence of both phenolic and thioether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dihydroxybenzaldehyde and 2-mercaptoethanol.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions.
Procedure: The 3,4-dihydroxybenzaldehyde is reacted with 2-mercaptoethanol in a suitable solvent, such as ethanol, to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as sodium borohydride.
Substitution: The thioether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Alkylated thioethers.
Scientific Research Applications
1-(3,4-Dihydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one involves its interaction with molecular targets and pathways:
Antioxidant Activity: The phenolic groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways.
Cell Signaling: It can modulate cell signaling pathways, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dihydroxyphenyl)-2-mercaptoethanone: Lacks the hydroxyethyl group.
1-(3,4-Dihydroxyphenyl)-2-((2-hydroxyethyl)amino)ethan-1-one: Contains an amino group instead of a thioether group.
Uniqueness
1-(3,4-Dihydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one is unique due to the presence of both phenolic and thioether functional groups, which contribute to its diverse chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(2-hydroxyethylsulfanyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c11-3-4-15-6-10(14)7-1-2-8(12)9(13)5-7/h1-2,5,11-13H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOASODRLMPDSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CSCCO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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